

A Comparative Guide to the Bioassay Results of Ethyl Pyrazole-5-Carboxylate Derivatives

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Compound of Interest

Compound Name: Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of **ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate** and its structurally related derivatives. The information presented is collated from various studies to facilitate the understanding of their potential as antimicrobial, anti-inflammatory, and anticancer agents. While specific bioassay data for **ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate** is limited in publicly available literature, this guide draws comparisons with closely related ethyl pyrazole-5-carboxylate analogues to provide valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Antimicrobial and Antifungal Activity

A number of substituted ethyl pyrazole-3-carboxylate and pyrazole-5-carboxylate derivatives have demonstrated notable activity against a range of bacterial and fungal strains. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial and Antifungal Activity of Ethyl Pyrazole Carboxylate Derivatives

| Compound/ Derivative | Test Organism | MIC ($\mu\text{mol/mL}$) | Reference Compound | MIC ($\mu\text{mol/mL}$) | Citation |
|------------------------------------------------------------------------|----------------------|-------------------------------|-----------------------|-------------------------------|----------|
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 | Ampicillin | 0.033 | [1][2] |
| Pseudomonas aeruginosa | 0.067 | Ampicillin | 0.067 | [1][2] | |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 | Fluconazole | 0.020 | [1][2] |

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl pyrazole carboxylate derivatives is often assessed using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce the swelling (edema) induced by carrageenan, an inflammatory agent.

A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated their anti-inflammatory effects. Notably, compounds with dimethoxyphenyl substituents showed significant activity.[3] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4]

Table 2: Comparative Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | % Inhibition | Citation |
|---------------------------------------------------------|---------------|---------------------------|--------------------|---------------|----------|
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Not Specified | Significant | Indomethacin | Not Specified | [3] |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Not Specified | Significant | Indomethacin | Not Specified | [3] |

Anticancer Activity

The cytotoxic effects of ethyl pyrazole carboxylate derivatives against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results are typically expressed as the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell growth.

Studies have shown that certain ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives can suppress the growth of A549 lung cancer cells.[5] The anticancer mechanism of pyrazole derivatives often involves the induction of apoptosis and cell cycle arrest.[6]

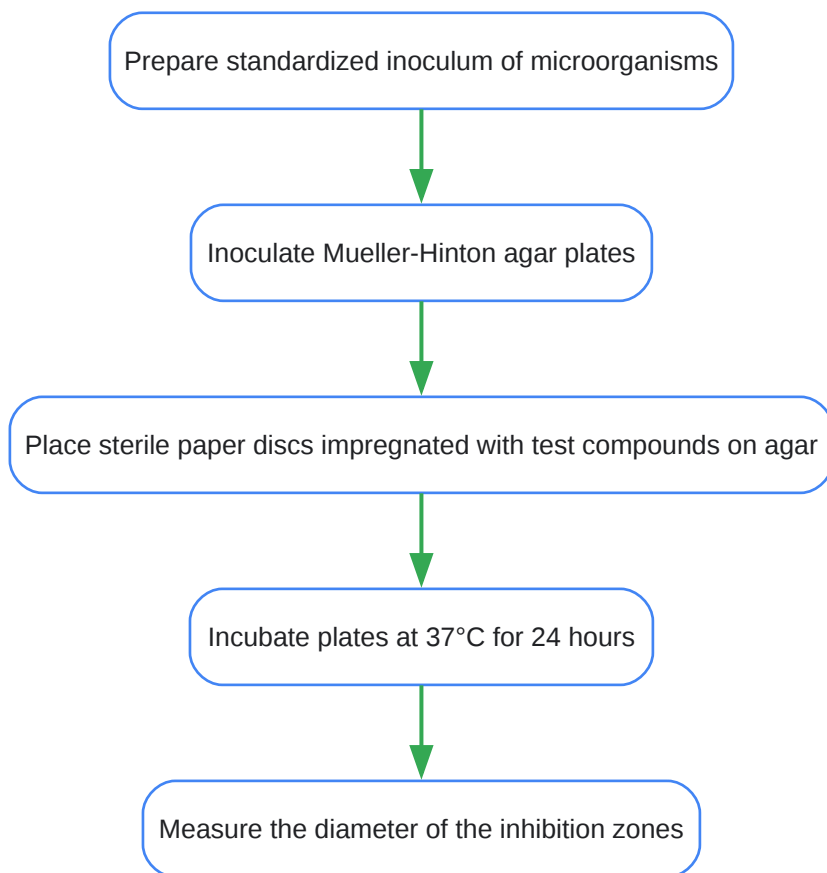
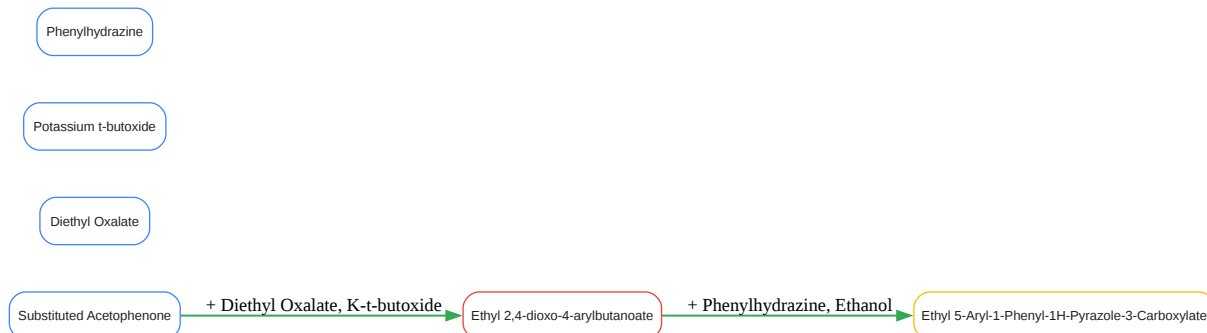
Table 3: Comparative Anticancer Activity of Ethyl Pyrazole Carboxylate Derivatives

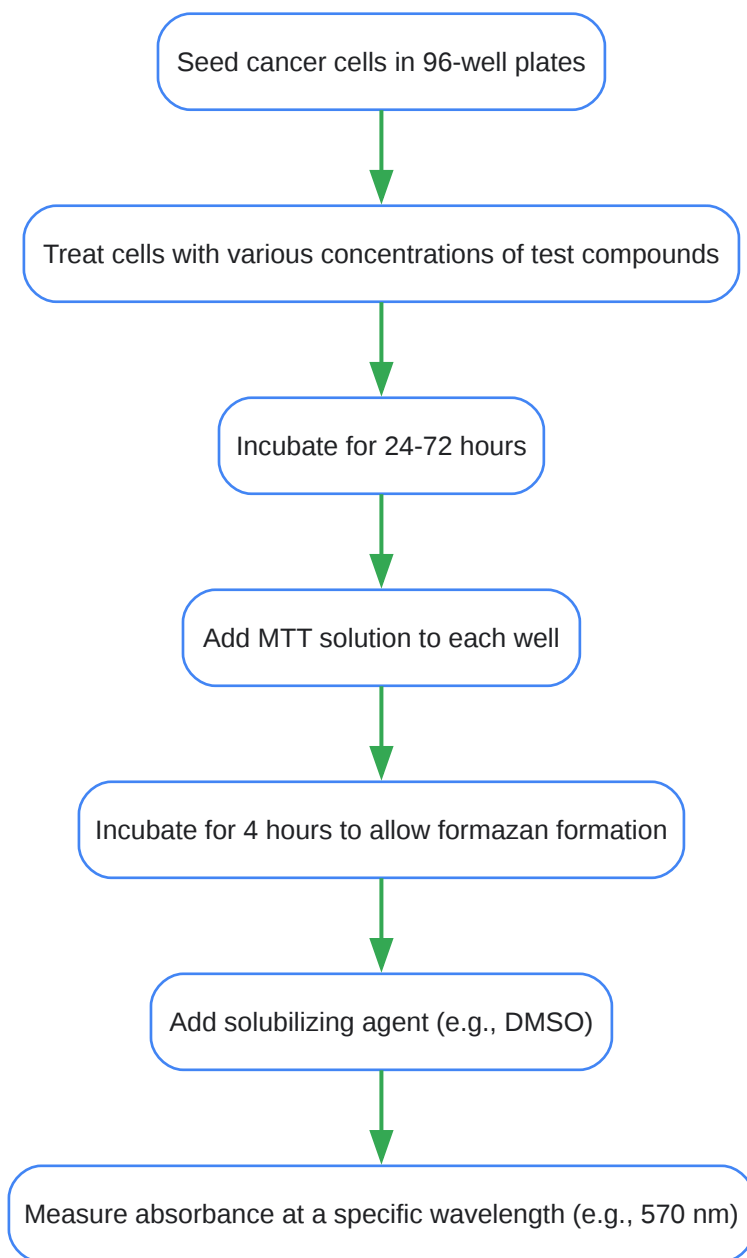
| Compound/ Derivative | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) | Citation |
|------------------------------------------------------------------------------------------------------|----------------------|-----------|-----------------------|---------------|----------|
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate (Compound 4) | A549 (Lung Cancer) | 26 | Doxorubicin | Not Specified | [5] |
| 5-((1H-indol-3-yl)methylene amino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver Cancer) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [6] |
| 5-((1H-indol-3-yl)methylene amino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver Cancer) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [6] |

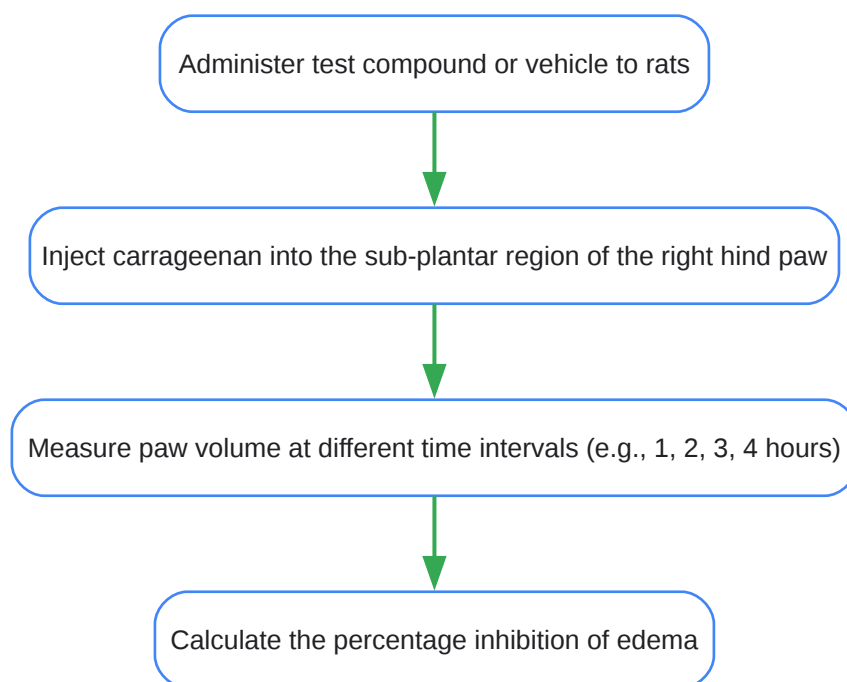
Experimental Protocols

Synthesis of Ethyl 5-Aryl-1-Phenyl-1H-Pyrazole-3-Carboxylates

A common synthetic route to this class of compounds involves the reaction of ethyl 2,4-dioxo-4-arylbutanoates with phenylhydrazine in ethanol.^[7]







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